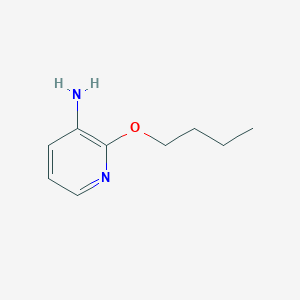
2-Butoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxypyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxypyridin-3-amine can be achieved through several methodsThis reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Butoxypyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, and antiviral properties.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of 2-Butoxypyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Aminopyridine
- 3-Aminopyridine
- 2-Butoxypyridine
Comparison: Compared to similar compounds, 2-Butoxypyridin-3-amine is unique due to the presence of both an amine and a butoxy group on the pyridine ring. This dual functionality enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the butoxy group increases the compound’s lipophilicity, which can improve its bioavailability and interaction with biological membranes .
Biological Activity
2-Butoxypyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications. The findings are supported by data from various research studies and case analyses.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyridine derivatives with butylating agents. The general synthetic route includes:
- Starting Material : Pyridine-3-carboxylic acid.
- Reagents : Butyl halides (e.g., butyl bromide) and bases (e.g., sodium hydride).
- Procedure : The reaction proceeds under basic conditions to yield the butoxy derivative.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives, including this compound, against several bacterial strains:
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus subtilis | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 64 µg/mL |
The compound demonstrated varying degrees of inhibition across different strains, indicating its potential as an antibacterial agent .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : It could alter membrane permeability, leading to cell lysis.
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of pyridine derivatives, including this compound, and tested their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that compounds with a butoxy group exhibited enhanced activity compared to their non-substituted counterparts.
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were assessed using human cell lines. The compound displayed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-butoxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7,10H2,1H3 |
InChI Key |
JLIURULNGAFQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















